molecular formula C14H16N2O3 B2521497 Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate CAS No. 1385326-96-4

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate

Cat. No.: B2521497
CAS No.: 1385326-96-4
M. Wt: 260.293
InChI Key: NJXULTVSOXJZKS-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

  • Reaction with Active Methylene Compounds : The reactivity of compounds similar to Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate with active methylene compounds has been studied, showing the formation of new compounds with potential applications in material science and medicinal chemistry (Flaig & Hartmann, 1997).

  • Synthesis of Novel Derivatives : Research into the synthesis of novel derivatives through reactions involving similar compounds has been conducted, aiming at creating new molecules for further pharmaceutical evaluation (Lim, Song, & Lee, 2007).

Pharmaceutical Development

  • Clopidogrel Sulfate Synthesis : An improved synthesis pathway involving a similar compound has been developed for Clopidogrel Sulfate, a medication used to prevent blood clots, highlighting the role of these compounds in synthesizing clinically important drugs (Hu Jia-peng, 2012).

  • Antioxidant and Enzymatic Inhibition Studies : Transition metal complexes of novel amino acid bearing Schiff base ligand, derived from reactions involving similar compounds, have been studied for their antioxidant properties and selective enzymatic inhibition, indicating potential therapeutic applications (Ikram et al., 2015).

Chemical Synthesis Enhancements

  • OxymaPure/DIC Methodology : A study demonstrated the use of OxymaPure, related to the compound , as an effective reagent in the synthesis of α-ketoamide derivatives, showing its superior yield and purity in the synthesis process (El‐Faham et al., 2013).

  • Synthesis of Isothiazole Derivatives : Methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates have been synthesized using a one-pot method involving aminonitriles, showcasing innovative synthetic strategies in organic chemistry (Dobrydnev et al., 2018).

Properties

IUPAC Name

methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-11-3-5-12(6-4-11)9-13(17)16(8-7-15)10-14(18)19-2/h3-6H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXULTVSOXJZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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